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Benzenamine, 2,4,6-trichloro-N-nitro-

Cat. No.: B14469177
CAS No.: 71756-89-3
M. Wt: 241.5 g/mol
InChI Key: KIDZEOPYHXNWCY-UHFFFAOYSA-N
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Description

Contextualization of N-Nitro Anilines and Halogenated Aromatic Amines in Contemporary Chemical Research

N-Nitro anilines (or N-nitroarylamines) and halogenated aromatic amines are two classes of compounds that serve as important intermediates in organic synthesis. Halogenated aromatic amines are widely utilized as building blocks for pharmaceuticals, agricultural chemicals, and dyes. google.com Their synthesis and reactions are fundamental to the chemical industry. rsc.org

N-Nitro anilines, characterized by a nitro group attached to the amine nitrogen, are distinct from the more common C-nitro isomers where the nitro group is bonded to the aromatic ring. nih.gov These compounds are of significant interest due to their unique reactivity, particularly in rearrangements and as potential sources of nitrating agents.

The convergence of these two functionalities in a single molecule, as seen in Benzenamine, 2,4,6-trichloro-N-nitro-, creates a substrate with multifaceted chemical properties, making it a subject of academic interest for exploring reaction mechanisms and developing new synthetic pathways.

Historical Development of Nitration Chemistry and Substituted Benzenamine Derivatives

The field of nitration chemistry is foundational to modern organic chemistry, with a history stretching back to the 19th century. youtube.com Aromatic nitration, the process of introducing a nitro group onto an aromatic ring, is a classic example of electrophilic aromatic substitution.

DateKey DevelopmentSignificance
1834Eilhardt Mitscherlich first performs the nitration of benzene (B151609) using fuming nitric acid. orgoreview.comMarks the beginning of aromatic nitration chemistry. orgoreview.com
Mid-19th CenturyThe development of "mixed acid" (a mixture of concentrated nitric and sulfuric acids) becomes standard. wikipedia.orgProvided a more efficient and general method for nitration by generating the highly electrophilic nitronium ion (NO₂+). orgoreview.comwikipedia.org
20th CenturyExtensive mechanistic studies, notably by researchers like Christopher Ingold and George A. Olah, elucidate the electrophilic aromatic substitution mechanism. masterorganicchemistry.comEstablished the fundamental principles of how aromatic compounds react with electrophiles, which remains a core concept in organic chemistry. masterorganicchemistry.com

The development of nitration was crucial because nitroaromatic compounds are primary precursors to aromatic amines. wikipedia.org The reduction of the nitro group to an amino group is one of the most important transformations in industrial chemistry, providing access to a vast array of substituted anilines. lkouniv.ac.in These anilines are, in turn, precursors for countless other molecules.

Significance of Investigating Benzenamine, 2,4,6-trichloro-N-nitro- from a Mechanistic and Synthetic Perspective

The specific structure of Benzenamine, 2,4,6-trichloro-N-nitro- makes it a compelling subject for chemical investigation for several reasons:

Mechanistic Studies: The compound is an ideal substrate for studying the acid-catalyzed Orton rearrangement, a characteristic reaction of N-nitroarylamines where the nitro group migrates from the nitrogen atom to the aromatic ring. The 2,4, and 6 positions on the ring are blocked by chlorine atoms, which would force any potential migration to other, less conventional positions or lead to other reaction pathways. This allows for a deeper understanding of the rearrangement's intramolecular versus intermolecular nature.

Electronic Effects: The three electron-withdrawing chlorine atoms significantly decrease the electron density of the aromatic ring and the basicity of the nitrogen atom. Studying the compound's reactivity provides insight into how these powerful inductive and mesomeric effects influence the stability and reactions of the N-nitroamine functionality.

Synthetic Potential: As a highly functionalized molecule, it holds potential as a specialized chemical intermediate. The N-nitro group can act as a leaving group or a source of nitrogen, while the chlorinated ring provides sites for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, albeit under specific conditions due to the deactivating nature of the substituents.

Overview of Research Methodologies Applicable to Novel N-Nitro Aromatic Compounds

The characterization of a novel compound like Benzenamine, 2,4,6-trichloro-N-nitro- requires a suite of modern analytical techniques. Each method provides specific and complementary information about the molecule's structure, purity, and properties.

MethodologyInformation ObtainedRelevance to Benzenamine, 2,4,6-trichloro-N-nitro-
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework (¹H and ¹³C NMR).Confirms the connectivity of atoms, the substitution pattern on the aromatic ring, and the chemical environment of each nucleus.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups by their characteristic vibration frequencies.Detects key functional groups such as the N-H bond (if any residual starting material), C-Cl bonds, aromatic C=C bonds, and the characteristic symmetric and asymmetric stretches of the NO₂ group.
Mass Spectrometry (MS) Determines the precise molecular weight and elemental composition of the compound. Fragmentation patterns can offer structural clues.Confirms the molecular formula and provides evidence of the compound's structure through analysis of its fragmentation under ionization.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths and angles.Would offer unambiguous proof of the N-nitro structure and reveal steric interactions between the bulky chlorine atoms and the N-nitro group.
Computational Chemistry Uses theoretical models (e.g., Density Functional Theory) to predict molecular geometry, electronic properties, and spectroscopic data.Can be used to calculate the molecule's stable conformations, predict its reactivity, and help interpret experimental spectroscopic results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3N2O2 B14469177 Benzenamine, 2,4,6-trichloro-N-nitro- CAS No. 71756-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71756-89-3

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5 g/mol

IUPAC Name

N-(2,4,6-trichlorophenyl)nitramide

InChI

InChI=1S/C6H3Cl3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H

InChI Key

KIDZEOPYHXNWCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Benzenamine, 2,4,6 Trichloro N Nitro

Direct N-Nitration Routes from 2,4,6-Trichloroaniline (B165571) Precursors

The most direct approach to synthesizing Benzenamine, 2,4,6-trichloro-N-nitro- is the N-nitration of 2,4,6-trichloroaniline. In this reaction, the primary challenge is to selectively introduce the nitro group onto the amine nitrogen (N-nitration) rather than onto the aromatic ring (C-nitration) or causing oxidation of the amine. The electronic properties of the 2,4,6-trichloroaniline precursor play a crucial role. The three chlorine atoms significantly reduce the electron density of the aromatic ring and decrease the basicity of the amino group through induction. This reduced basicity can favor direct N-nitration, as the amine is less likely to be fully protonated to the unreactive anilinium ion in acidic media. cranfield.ac.ukwikipedia.org

Optimization of Nitrating Agent Systems (e.g., Nitric Acid, Acetyl Nitrate (B79036), Nitronium Salts)

The choice of the nitrating agent is paramount in achieving efficient N-nitration. Several systems have been developed, each with distinct advantages and optimal conditions. cranfield.ac.uk

Mixed Acid (Nitric Acid/Sulfuric Acid): This is a conventional and powerful nitrating agent used extensively for C-nitration. wikipedia.org For N-nitration, concentrated nitric acid is the source of the nitro group, while sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+). However, the strongly acidic conditions can lead to the protonation of the amine, deactivating it towards the desired reaction. wikipedia.org Careful control of stoichiometry and temperature is required to suppress side reactions.

Nitric Acid in Acetic Anhydride (B1165640): This mixture generates acetyl nitrate in situ, a potent nitrating agent that is often more effective for N-nitration than mixed acid. wikipedia.org The reaction is typically performed in an inert solvent at low temperatures. This system is less acidic than mixed acid, reducing the extent of amine protonation.

Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO2BF4) or nitronium triflate (NO2CF3SO3), provide a direct source of the nitronium ion. These reagents can be used in aprotic organic solvents, offering a clean and powerful method for nitration under non-aqueous conditions, which can be advantageous for sensitive substrates.

Dinitrogen Pentoxide (N2O5): As a strong nitrating agent, N2O5 is particularly effective for the N-nitration of both aliphatic and aromatic amines, often providing high yields of the corresponding nitramines. cranfield.ac.uk The reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures.

The following table provides a comparative overview of these nitrating systems for the N-nitration of aromatic amines.

Nitrating Agent SystemTypical ConditionsAdvantagesPotential Disadvantages
Nitric Acid / Sulfuric Acid Low temperature (0-10 °C)Readily available and inexpensive reagents.Strong acidity can lead to amine protonation and deactivation; risk of oxidation and C-nitration side products. wikipedia.org
Nitric Acid / Acetic Anhydride Low temperature (0-10 °C), inert solventGenerates highly reactive acetyl nitrate; milder acidity than mixed acid.Acetic anhydride can be corrosive and moisture-sensitive.
Nitronium Salts (e.g., NO2BF4) Aprotic solvent (e.g., acetonitrile), low temperatureHigh reactivity; non-acidic conditions; precise stoichiometry.Higher cost and moisture sensitivity of the reagent.
Dinitrogen Pentoxide (N2O5) Aprotic solvent (e.g., CH2Cl2), low temperatureVery powerful nitrating agent; often provides high yields for N-nitration. cranfield.ac.ukReagent can be unstable and requires careful handling.

Role of Solvent Systems and Reaction Catalysis in N-Nitration Efficiency

The solvent system plays a critical role in solubilizing the reactants and influencing the reaction pathway. For the N-nitration of 2,4,6-trichloroaniline, aprotic solvents such as dichloromethane, chloroform, and acetonitrile (B52724) are often preferred. These solvents are chemically inert to the strong nitrating agents and prevent unwanted side reactions that can occur in protic solvents like water or alcohols. cranfield.ac.uk While some novel nitration methods utilize water as a green solvent, these are typically designed for C-nitration and may not be suitable for the sensitive N-nitration of anilines.

In the context of mixed-acid nitration, sulfuric acid is not just a solvent but a crucial catalyst that facilitates the formation of the nitronium ion from nitric acid. In other systems, such as those using nitronium salts or N2O5 in aprotic solvents, an external catalyst is generally not required as the reagents themselves are sufficiently electrophilic.

Influence of Reaction Temperature and Pressure on Yield and Selectivity

Control of reaction parameters is essential for maximizing the yield of the desired N-nitro product while minimizing the formation of impurities.

Temperature: N-nitration reactions are highly exothermic. Low temperatures, often in the range of -10 °C to 10 °C, are typically employed. azom.com Careful temperature control is critical for several reasons: it suppresses the rate of decomposition of the nitrating agent and the product, it reduces the likelihood of oxidative side reactions, and it enhances the selectivity for N-nitration over potential C-nitration. At higher temperatures, there is also a risk of the Orton rearrangement, where the nitro group migrates from the nitrogen atom to the aromatic ring, although this is sterically hindered in the case of 2,4,6-trichloroaniline.

Pressure: The majority of synthetic procedures for the N-nitration of anilines are conducted at atmospheric pressure. Pressure is not typically a manipulated variable to control reaction outcomes in these liquid-phase syntheses.

The table below summarizes the general influence of these parameters on the reaction.

ParameterEffect on YieldEffect on Selectivity (N- vs. C-nitration/Oxidation)
Temperature Yield generally decreases at higher temperatures due to decomposition.Selectivity for N-nitration is highest at low temperatures; higher temperatures favor side reactions.
Pressure No significant effect under standard laboratory conditions.No significant effect under standard laboratory conditions.

Multi-Step Synthesis Strategies Incorporating the N-Nitro Moiety

When direct N-nitration proves to be low-yielding or produces inseparable mixtures, multi-step synthetic sequences can provide an alternative route to the target molecule. These strategies involve modifying the precursor to facilitate the introduction of the N-nitro group.

Precursor Functionalization and Subsequent Nitration

A common strategy in aniline (B41778) chemistry involves protecting the amine to control reactivity. For instance, acetylation of aniline to form acetanilide (B955) is used to prevent oxidation and direct subsequent electrophilic substitution to the para position of the ring. wikipedia.org However, this approach is designed for C-nitration and is not suitable for forming an N-nitro product, as it modifies the target nitrogen atom.

A more relevant multi-step strategy for N-nitration involves the use of a nitro-transfer reagent. This approach functionalizes the amine nitrogen directly with a nitro group. Reagents such as cyanohydrin nitrate can serve this purpose. cranfield.ac.uk The reaction would involve treating 2,4,6-trichloroaniline with the nitro-transfer reagent under specific conditions to yield Benzenamine, 2,4,6-trichloro-N-nitro-. This method avoids the use of highly corrosive mixed acids and can sometimes offer improved selectivity.

Another potential multi-step pathway could involve the synthesis of 2,4,6-trichloronitrobenzene (B101851), followed by a reduction to the aniline and subsequent N-nitration. However, a more direct route starts with the reduction of 2,4,6-trichloronitrobenzene to 2,4,6-trichloroaniline, which is then subjected to the direct N-nitration methods described in section 2.1. chemicalbook.com

Stereochemical Considerations in Nitro-Substituted Amine Synthesis

Stereochemistry addresses the three-dimensional arrangement of atoms in molecules. For the target molecule, Benzenamine, 2,4,6-trichloro-N-nitro-, there are no chiral centers, and therefore, it does not exist as a pair of enantiomers. The molecule is achiral.

The primary structural consideration relates to the geometry of the N-nitroamine group. X-ray crystallography studies on similar aromatic nitramines have shown that the C-N-N-O framework tends to be planar. cranfield.ac.uk This planarity is a result of the delocalization of the nitrogen lone pair into the nitro group, giving the N-N bond some double-bond character. This electronic interaction results in a zwitterionic character, which stabilizes the planar conformation. cranfield.ac.uk While rotation around the carbon-nitrogen single bond can occur, it does not lead to stable, isolable geometric isomers at room temperature. Therefore, stereochemical considerations are not a major factor in the synthesis of this specific compound.

Green Chemistry Principles in the Preparation of Benzenamine, 2,4,6-trichloro-N-nitro-

The application of green chemistry principles to the synthesis of energetic materials like Benzenamine, 2,4,6-trichloro-N-nitro- is an area of growing importance. Traditional nitration reactions often rely on the use of hazardous reagents and generate significant amounts of acidic waste. researchgate.net Greener approaches aim to mitigate these issues through various strategies.

Solvent-Free Nitration Approaches

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to improved reaction rates and selectivity. For the N-nitration of 2,4,6-trichloroaniline, a hypothetical solvent-free approach could involve the grinding of the solid starting material with a solid-supported nitrating agent. This technique, known as mechanochemistry, uses mechanical energy to initiate chemical reactions.

Another solvent-free strategy could employ a melt-phase reaction, where the reactants are heated above their melting points in the absence of a solvent. The choice of nitrating agent would be crucial in this scenario, requiring a reagent with a suitable melting point and thermal stability.

Catalyst Reuse and Recyclability Studies

The development of reusable and recyclable catalysts is a cornerstone of green chemistry. For the N-nitration of 2,4,6-trichloroaniline, a heterogeneous catalyst could offer significant advantages over homogeneous systems. A solid acid catalyst, for instance, could potentially facilitate the nitration and be easily recovered from the reaction mixture by simple filtration.

Recent research has focused on the use of magnetically recyclable nanocatalysts for aromatic nitrations. researchgate.net These catalysts, often composed of a magnetic core with a catalytically active shell, can be efficiently separated from the reaction medium using an external magnet and reused in subsequent batches. While specific studies on the N-nitration of 2,4,6-trichloroaniline using such catalysts are not available, this technology represents a promising avenue for developing a greener synthesis. The table below outlines potential recyclable catalysts that could be investigated for this transformation.

Catalyst TypePotential Advantages
Solid Acid Catalysts (e.g., Zeolites, Nafion)Ease of separation, potential for shape selectivity.
Supported Nitrating AgentsReduced corrosivity, potential for solvent-free application.
Magnetically Recyclable NanocatalystsHigh surface area, excellent recyclability. researchgate.net

Chromatographic and Crystallographic Techniques for Purification and Isolation

The purification and structural characterization of Benzenamine, 2,4,6-trichloro-N-nitro- are critical steps in its synthesis and analysis. Chromatographic and crystallographic techniques are indispensable tools for achieving high purity and confirming the molecular structure.

Chromatographic Techniques:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and purification of nitroaromatic compounds. scribd.comscribd.comresearchgate.netstudylib.net

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purification. For a compound like Benzenamine, 2,4,6-trichloro-N-nitro-, a silica (B1680970) gel stationary phase would likely be employed. The choice of mobile phase would be critical for achieving good separation from the starting material and any byproducts. A mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) would be a logical starting point, with the ratio adjusted to optimize the separation. stackexchange.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of resolution and is suitable for both analytical and preparative-scale purification. A reversed-phase C18 column is commonly used for the separation of nitroaromatic compounds. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The table below illustrates a hypothetical HPLC purification scheme.

ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water gradient
DetectionUV-Vis at a suitable wavelength
ModePreparative

Crystallographic Techniques:

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For Benzenamine, 2,4,6-trichloro-N-nitro-, obtaining single crystals of suitable quality would be the first step. This is often achieved through slow recrystallization from an appropriate solvent. youtube.com

Spectroscopic Data for Benzenamine, 2,4,6-trichloro-N-nitro- Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data required to fully characterize the chemical compound Benzenamine, 2,4,6-trichloro-N-nitro-, also known as 2,4,6-trichlorophenylnitramine, is not publicly available. The construction of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is therefore not possible.

The search successfully located spectroscopic information for the related precursor compound, Benzenamine, 2,4,6-trichloro- (2,4,6-trichloroaniline). Data for this precursor includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. However, the addition of the N-nitro (-N-NO₂) functional group significantly alters the chemical structure and, consequently, its spectroscopic properties. The electron-withdrawing nature of the N-nitro group would induce substantial changes in the chemical shifts observed in ¹H and ¹³C NMR spectroscopy and introduce characteristic vibrational modes in IR and Raman spectra.

Without experimental data from peer-reviewed sources for Benzenamine, 2,4,6-trichloro-N-nitro-, any attempt to populate the requested sections on NMR (¹H, ¹³C, 2D techniques) and Vibrational Spectroscopy (IR, Raman) would rely on theoretical predictions and estimations rather than established research findings. This would not meet the required standard of scientific accuracy and would constitute speculation.

Therefore, the specific, detailed characterization and structural elucidation for Benzenamine, 2,4,6-trichloro-N-nitro- as outlined cannot be provided.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Benzenamine, 2,4,6 Trichloro N Nitro

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which is crucial for the unambiguous determination of a compound's elemental composition. For Benzenamine, 2,4,6-trichloro-N-nitro-, the molecular formula is C₆H₃Cl₃N₂O₂. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The primary objective of HRMS analysis would be to compare the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical value. A close match between these values would confirm the elemental formula with high confidence.

Table 1: Theoretical Isotopic Mass Data for the Molecular Ion of Benzenamine, 2,4,6-trichloro-N-nitro- [C₆H₃³⁵Cl₃N₂O₂]⁺

PropertyValue
Molecular FormulaC₆H₃Cl₃N₂O₂
Predominant Isotopes¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O
Calculated Exact Mass241.92361 Da

This table presents the calculated theoretical exact mass for the molecular ion containing the most abundant isotopes. The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of Benzenamine, 2,4,6-trichloro-N-nitro-), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pathways for N-nitro and chlorinated aromatic compounds typically involve the cleavage of the weakest bonds and the loss of stable neutral molecules.

A plausible fragmentation pathway for Benzenamine, 2,4,6-trichloro-N-nitro- would likely initiate with the cleavage of the N-N bond or the loss of the nitro group. Subsequent fragmentation could involve the sequential loss of chlorine atoms or the cleavage of the aromatic ring.

Key proposed fragmentation pathways include:

Loss of the nitro group (NO₂): A primary fragmentation event could be the loss of a neutral NO₂ radical, leading to the formation of a 2,4,6-trichloroanilino radical cation.

Cleavage of the N-N bond: Homolytic or heterolytic cleavage of the N-N bond is a common pathway for N-nitroamines.

Loss of chlorine: The sequential loss of chlorine atoms from the aromatic ring is another possible fragmentation route.

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of Benzenamine, 2,4,6-trichloro-N-nitro-

Proposed Fragment IonFormulaCalculated m/z (for ³⁵Cl)Proposed Neutral Loss
[M - NO₂]⁺[C₆H₃Cl₃N]⁺194.9409NO₂
[M - Cl]⁺[C₆H₃Cl₂N₂O₂]⁺206.9544Cl
[M - NO₂ - Cl]⁺[C₆H₃Cl₂N]⁺159.9718NO₂, Cl
[C₆H₃Cl₂]⁺[C₆H₃Cl₂]⁺144.9612NO₂, N, Cl

This table outlines potential fragment ions and their corresponding mass-to-charge ratios based on established fragmentation mechanisms of related compounds. Actual experimental results would be required for confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for Benzenamine, 2,4,6-trichloro-N-nitro- is not publicly available, analysis of its parent compound, 2,4,6-trichloroaniline (B165571), provides valuable insights into the expected geometry of the trichlorophenylamine framework.

The molecular geometry is defined by its bond lengths, bond angles, and torsion angles. The geometry of the 2,4,6-trichlorophenyl portion of the target molecule is expected to be very similar to that of 2,4,6-trichloroaniline. The addition of the N-nitro group would primarily affect the geometry around the nitrogen atom. The C-N-N angle and the N-N-O angles would be key parameters defining the conformation of the N-nitroamine moiety.

Table 3: Expected Molecular Geometry Parameters for Benzenamine, 2,4,6-trichloro-N-nitro- (Based on 2,4,6-trichloroaniline data and theoretical models)

ParameterAtom(s) InvolvedExpected Value (Å or °)
Bond Lengths (Å)
C-C (aromatic)~1.39
C-N~1.40
C-Cl~1.74
N-N~1.35
N=O~1.22
Bond Angles (°)
C-C-C (aromatic)~120
C-C-N~120
C-N-N~118
O-N-O~125
Torsion Angles (°)
C-C-N-NVariable

This table presents anticipated values for key geometric parameters. The torsion angle involving the C-N bond would define the orientation of the nitroamine group relative to the aromatic ring.

Intermolecular interactions govern how molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility. In the crystalline lattice of Benzenamine, 2,4,6-trichloro-N-nitro-, several types of non-covalent interactions are anticipated.

Halogen Bonding: The electron-deficient region on the chlorine atoms (the σ-hole) can interact favorably with electron-rich atoms, such as the oxygen atoms of the nitro group on a neighboring molecule. This type of directed interaction can play a significant role in the crystal packing.

π-π Stacking: The electron-rich aromatic rings can stack on top of one another, offset to minimize repulsion, leading to stabilizing π-π interactions.

Dipole-Dipole Interactions: The molecule possesses significant bond dipoles (C-Cl, N-O), resulting in a net molecular dipole. These dipoles would align in the crystal lattice to maximize attractive electrostatic interactions.

Notably, classical hydrogen bonding is not expected to be a dominant interaction in the packing of this molecule, as it lacks a traditional hydrogen bond donor (e.g., an N-H or O-H group). The analysis of these combined interactions is key to understanding the supramolecular architecture of the crystal.

Reaction Mechanisms and Chemical Transformations of Benzenamine, 2,4,6 Trichloro N Nitro

Reactivity of the N-Nitro Group: Electrophilic and Nucleophilic Behavior

The N-nitro moiety (-NHNO2) is a critical determinant of the molecule's reactivity, capable of acting as both an electrophile and a nucleophile under different conditions.

Denitration Mechanisms under Acidic and Basic Conditions

Denitration, the cleavage of the N-NO2 bond, is a characteristic reaction of N-nitro compounds. The mechanism of this process is highly dependent on the pH of the medium.

Under acidic conditions , the reaction is typically initiated by the protonation of the amino nitrogen or the nitro group oxygen. Protonation of the amino nitrogen would be followed by the departure of the nitro group as a nitronium ion (NO2+), a potent electrophile. Alternatively, protonation of a nitro group oxygen facilitates the cleavage of the N-N bond, releasing nitrous acid (HNO2).

In basic media , the mechanism proceeds through the abstraction of the acidic proton from the amino group, forming an anion. This is followed by the elimination of the nitro group. The stability of the resulting anilide anion is a driving force for this reaction.

Reduction Pathways of the N-Nitro Functionality

The N-nitro group is susceptible to reduction by various reagents. The reduction of nitroanilines is a well-studied area, and these principles can be extended to N-nitroanilines. rsc.orgresearchgate.netnih.govresearchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or catalytic hydrogenation, can be employed. rsc.orgresearchgate.netnih.gov

The reduction process is believed to proceed stepwise. The N-nitro group is first reduced to a nitrosamine (B1359907) (-NHNO), followed by further reduction to a hydrazine (B178648) derivative (-NHNH2), and finally cleavage of the N-N bond to yield the corresponding amine, 2,4,6-trichloroaniline (B165571).

Table 1: Potential Reduction Products of Benzenamine, 2,4,6-trichloro-N-nitro-
ReactantReducing Agent/ConditionsMajor Product
Benzenamine, 2,4,6-trichloro-N-nitro-Catalytic Hydrogenation (e.g., Pd/C, H2)2,4,6-Trichloroaniline
Benzenamine, 2,4,6-trichloro-N-nitro-Metal/Acid (e.g., Sn/HCl)2,4,6-Trichloroaniline
Benzenamine, 2,4,6-trichloro-N-nitro-Sodium Borohydride (with catalyst)2,4,6-Trichloroaniline

Transformations Involving the Trichloro-Substituted Aromatic Ring

The presence of three chlorine atoms on the benzene (B151609) ring significantly influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The N-nitroamino group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS). However, the three chlorine atoms are deactivating groups, withdrawing electron density from the ring through their inductive effect. This deactivation makes EAS reactions on this ring challenging.

Despite the deactivation, if an EAS reaction were to occur, the incoming electrophile would be directed to the positions ortho and para to the N-nitroamino group. In this specific molecule, the ortho positions (2- and 6-) and the para position (4-) are already substituted with chlorine. Therefore, further electrophilic substitution on the ring is highly unlikely under standard conditions.

Potential for Nucleophilic Aromatic Substitution at Chlorine-Substituted Sites

The electron-withdrawing nature of the three chlorine atoms and the N-nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Strong nucleophiles can displace one or more of the chlorine atoms.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated towards nucleophilic attack. Therefore, the chlorine atoms at positions 2, 4, and 6 are all potential sites for substitution. The relative ease of substitution at these positions would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
Position of ChlorineActivating/Deactivating GroupsPredicted Reactivity towards Nucleophiles
2Ortho to -NHNO2, Ortho to 6-Cl, Meta to 4-ClActivated
4Para to -NHNO2, Meta to 2-Cl and 6-ClHighly Activated
6Ortho to -NHNO2, Ortho to 2-Cl, Meta to 4-ClActivated

Photochemical Reactivity and Light-Induced Transformations

N-nitro compounds are known to be photochemically active. iupac.orgresearchgate.net Upon absorption of UV light, the N-NO2 bond can undergo homolytic cleavage, generating a nitrogen-centered radical and a nitrogen dioxide radical (•NO2). acs.org

The subsequent reactions of these radicals can be complex. The amino radical can abstract a hydrogen atom from the solvent or another molecule, or it can participate in coupling reactions. The nitrogen dioxide radical can also engage in various radical reactions. One potential pathway is the recombination of the radicals at different positions on the aromatic ring, leading to the formation of ring-nitrated isomers. Another possibility is the reaction with solvent molecules or other species present in the reaction mixture. The photochemistry of aromatic nitro compounds has been studied, and it is known that they can undergo photoreduction and photosubstitution reactions. dtic.mil

Photo-rearrangement and Photo-dissociation Mechanisms

Upon irradiation with UV light, N-nitroanilines are expected to undergo N–NO2 bond homolysis as the primary photochemical event. This photodissociation leads to the formation of a 2,4,6-trichloroanilino radical and a nitrogen dioxide (NO2) radical. The subsequent fate of these radical species determines the final product distribution.

One potential pathway is the recombination of these radicals. Recombination at the nitrogen atom would regenerate the starting material, representing a non-productive pathway. However, recombination of the nitrogen dioxide radical at one of the ortho or para positions of the aniline (B41778) ring, followed by tautomerization, would lead to the formation of nitrated 2,4,6-trichloroaniline isomers. This process is a form of photo-rearrangement.

Alternatively, the radical pair can escape the solvent cage and participate in intermolecular reactions. The 2,4,6-trichloroanilino radical can abstract a hydrogen atom from the solvent or another organic molecule to form 2,4,6-trichloroaniline. The nitrogen dioxide radical can also undergo various reactions, including dimerization to dinitrogen tetroxide (N2O4) or reaction with other organic species.

Influence of Wavelength on Photochemical Outcomes

The wavelength of the incident light can significantly influence the efficiency and outcome of photochemical reactions. The energy of the photons must be sufficient to excite the molecule to an electronic state where bond cleavage can occur. For many nitroaromatic compounds, absorption in the UVA (320-400 nm) and UVB (280-320 nm) regions is effective in promoting photochemical transformations.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of nitroaromatic compounds is a critical parameter, particularly for those with potential energetic applications. The decomposition of these molecules is typically an exothermic process that can be initiated by heat.

Identification of Gaseous and Solid Decomposition Products

The thermal decomposition of N-nitro aromatic compounds generally proceeds through the homolytic cleavage of the N–NO2 bond as the initial and rate-determining step. For Benzenamine, 2,4,6-trichloro-N-nitro-, this would result in the formation of the 2,4,6-trichloroanilino radical and nitrogen dioxide (NO2).

The subsequent reactions of these radicals would generate a complex mixture of gaseous and solid products. The gaseous products are expected to include nitrogen oxides (NOx), such as NO2 and NO, as well as carbon monoxide (CO) and carbon dioxide (CO2) from the oxidation of the aromatic ring. The presence of chlorine in the molecule suggests that chlorinated species, such as hydrogen chloride (HCl) and other chlorinated hydrocarbons, may also be formed.

The solid decomposition products are likely to be a complex, carbonaceous char or residue. This residue would consist of polymeric materials formed from the condensation and cross-linking of the aromatic rings. The exact composition of this residue would depend on the decomposition conditions, such as temperature, pressure, and the presence of oxygen.

Table 1: Potential Thermal Decomposition Products of Benzenamine, 2,4,6-trichloro-N-nitro-

Product Type Potential Compounds
GaseousNitrogen dioxide (NO2), Nitric oxide (NO), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl)
SolidCarbonaceous char, Polymeric materials

Note: This table is based on the expected decomposition pathways of similar N-nitro aromatic compounds and has not been experimentally verified for Benzenamine, 2,4,6-trichloro-N-nitro-.

Kinetic and Thermodynamic Aspects of Thermal Degradation

The kinetics of thermal decomposition of nitroaromatic compounds are often studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information about the decomposition temperature, the rate of mass loss, and the heat released during the process.

The activation energy for the thermal decomposition of N-nitroanilines is typically in the range of 150-200 kJ/mol, which is consistent with the N–NO2 bond dissociation energy. The decomposition is generally a highly exothermic process, as indicated by a large negative enthalpy of decomposition.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of a compound is its resistance to reaction with water. For Benzenamine, 2,4,6-trichloro-N-nitro-, hydrolysis could potentially occur at the N-nitro group. Under acidic or basic conditions, the N-nitro group could be susceptible to cleavage, leading to the formation of 2,4,6-trichloroaniline and nitrous acid or nitrate (B79036) ions.

The rate of hydrolysis is expected to be dependent on both pH and temperature. Generally, the hydrolysis of N-nitro compounds is catalyzed by both acids and bases. The kinetics of this degradation can be studied by monitoring the disappearance of the parent compound or the appearance of the degradation products over time at different pH values and temperatures.

The presence of the electron-withdrawing trichlorophenyl group may influence the susceptibility of the N-nitro group to nucleophilic attack by water or hydroxide (B78521) ions. However, without specific experimental data, the precise kinetics and mechanism of hydrolysis for this compound remain speculative.

Redox Chemistry of Benzenamine, 2,4,6-trichloro-N-nitro-

The redox chemistry of Benzenamine, 2,4,6-trichloro-N-nitro- is expected to be dominated by the nitro group, which is a well-known electron-withdrawing and reducible functional group.

The reduction of the N-nitro group can proceed through a series of steps, ultimately leading to the formation of the corresponding hydrazine or amine. The initial one-electron reduction would form a radical anion. Subsequent reduction and protonation steps can lead to the formation of N-hydroxy and N-amino derivatives.

The electrochemical properties of this compound could be investigated using techniques such as cyclic voltammetry. This would provide information on the reduction and oxidation potentials of the molecule. The presence of the three chlorine atoms on the aromatic ring will influence the electron density of the molecule and, consequently, its redox potentials. The electron-withdrawing nature of the chlorine atoms would be expected to make the reduction of the nitro group more favorable (occur at a less negative potential) compared to an unsubstituted N-nitroaniline.

Computational Chemistry Investigations of Benzenamine, 2,4,6 Trichloro N Nitro

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a substituted aromatic compound like Benzenamine, 2,4,6-trichloro-N-nitro-, these calculations would provide invaluable insights.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. For Benzenamine, 2,4,6-trichloro-N-nitro-, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be employed to find the most stable three-dimensional arrangement of its atoms.

It is expected that the geometry of the benzene (B151609) ring would be slightly distorted from a perfect hexagon due to the presence of the bulky and electronegative chloro and N-nitro substituents. The C-N bond connecting the N-nitroamine group to the benzene ring and the N-N bond within this group would be of particular interest, as their lengths would indicate the extent of electron delocalization and the strength of these bonds. The planarity of the N-nitroamine group with respect to the benzene ring would also be a key outcome of the geometry optimization.

The calculated ground state energy would provide a measure of the molecule's thermodynamic stability. This value is crucial for comparing the relative stability of different conformations and for calculating the energies of reaction pathways.

Anticipated Key Geometric Parameters from DFT Calculations:

ParameterExpected Value RangeSignificance
C-Cl Bond Lengths~1.74 ÅReflects the electron-withdrawing nature of chlorine.
C-N Bond Length~1.40 - 1.45 ÅIndicates the degree of conjugation between the amine nitrogen and the aromatic ring.
N-N Bond Length~1.35 - 1.40 ÅProvides insight into the stability of the N-nitro group.
Dihedral Angle (Ring-N-N-O)VariableDetermines the conformational preference and steric hindrance.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For Benzenamine, 2,4,6-trichloro-N-nitro-, the HOMO is expected to be localized primarily on the benzene ring and the amino nitrogen, reflecting the electron-donating character of the amino group, although tempered by the electron-withdrawing substituents. The LUMO is anticipated to be centered on the nitro group and the aromatic ring, given the strong electron-accepting nature of the nitro group.

A small HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The distribution of these orbitals would also predict the likely sites for electrophilic and nucleophilic attack.

Expected FMO Properties:

OrbitalExpected LocalizationImplication for Reactivity
HOMOBenzene ring, amino nitrogenSusceptibility to electrophilic attack.
LUMONitro group, benzene ringSusceptibility to nucleophilic attack.
HOMO-LUMO GapRelatively smallSuggests moderate to high reactivity.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles).

For Benzenamine, 2,4,6-trichloro-N-nitro-, the EPS map would likely show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the amino group, if present in a secondary amine form, and the regions around the chlorine atoms would likely exhibit a more positive potential. The charge distribution on the aromatic ring would be complex, influenced by the competing electron-donating and -withdrawing effects of the substituents.

Conformational Landscape Analysis and Potential Energy Surface Mapping

Due to the potential for rotation around the C-N and N-N bonds, Benzenamine, 2,4,6-trichloro-N-nitro- can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry to map the potential energy surface (PES).

This analysis would identify the most stable conformer(s) (global and local minima on the PES) and the energy barriers between them (transition states). The results would reveal the molecule's flexibility and the relative populations of different conformers at a given temperature. Steric hindrance between the ortho-chlorine atoms and the N-nitro group would likely play a significant role in determining the preferred conformation.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For Benzenamine, 2,4,6-trichloro-N-nitro-, potential reactions of interest could include electrophilic aromatic substitution, nucleophilic attack, or decomposition pathways.

By mapping the reaction pathway from reactants to products via the transition state, the activation energy for a given transformation can be calculated. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate. For instance, the energy barrier for the rotation of the N-nitro group or for its cleavage could be computationally determined. These calculations would provide a deeper understanding of the molecule's stability and reactivity under different conditions.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that no published research or data is available for the specific chemical compound "Benzenamine, 2,4,6-trichloro-N-nitro-". This includes a lack of information regarding its synthesis, characterization, and any computational chemistry studies.

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Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

Intrinsic Reaction Coordinate (IRC) Analysis

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Environmental Fate and Degradation Pathways of Benzenamine, 2,4,6 Trichloro N Nitro

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

The presence of both chloro and nitro functional groups on the aniline (B41778) structure suggests that photodegradation could be a significant environmental transformation process for Benzenamine, 2,4,6-trichloro-N-nitro-. The chromophores within the molecule are expected to absorb sunlight, potentially leading to direct photolysis. Additionally, indirect photodegradation mediated by photochemically produced reactive species like hydroxyl radicals is also a likely pathway.

While specific photolytic by-products of Benzenamine, 2,4,6-trichloro-N-nitro- have not been documented, studies on related compounds offer insights into potential transformation products. For instance, the photodegradation of chlorinated anilines can proceed through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Another possible transformation is the hydroxylation of the aromatic ring, leading to the formation of chlorohydroxylated anilines. The N-nitro group could also undergo photolytic cleavage, potentially yielding 2,4,6-trichloroaniline (B165571).

Subsequent transformations of these initial by-products could involve further degradation into smaller organic molecules and eventual mineralization to carbon dioxide, water, and inorganic ions.

Quantitative data on the quantum yield and environmental half-life of Benzenamine, 2,4,6-trichloro-N-nitro- are not available. However, for some related compounds, such as 4-chloro-2-nitroaniline, the rate constant for the vapor-phase reaction with hydroxyl radicals has been estimated, which allows for the calculation of an atmospheric half-life. nih.gov Compounds that absorb sunlight at wavelengths greater than 290 nm are considered susceptible to direct photolysis. nih.gov Given the structure of Benzenamine, 2,4,6-trichloro-N-nitro-, it is probable that it also absorbs in this region and would have a comparable susceptibility to photodegradation.

Biodegradation Studies in Various Environmental Compartments

The biodegradation of Benzenamine, 2,4,6-trichloro-N-nitro- is expected to be a slow process due to the presence of multiple chlorine substituents and the nitro group, which are known to increase the recalcitrance of aromatic compounds to microbial attack.

Research on the microbial degradation of chlorinated and nitrated anilines has identified several key pathways. For nitroaromatic compounds, a primary route of metabolism is the reduction of the nitro group to an amino group, forming diamino-substituted compounds. nih.gov For example, the metabolism of 4-nitroaniline (B120555) can lead to the formation of p-phenylenediamine. uzh.ch

In the case of chlorinated anilines, microorganisms have been shown to mediate dechlorination under specific conditions. Aerobic degradation pathways often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. For instance, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species was found to proceed through the formation of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.govplos.org

Based on these analogous pathways, potential metabolites from the biodegradation of Benzenamine, 2,4,6-trichloro-N-nitro- could include 2,4,6-trichloroaniline (via nitro group reduction and subsequent deamination or vice versa) and various chlorinated and hydroxylated intermediates.

Parent Compound (Analogue)Identified MetaboliteMicroorganism/System
4-Nitroanilinep-PhenylenediamineRat metabolism
2-Chloro-4-nitroaniline4-Amino-3-chlorophenolRhodococcus sp.
2-Chloro-4-nitroaniline6-ChlorohydroxyquinolRhodococcus sp.
N-Methyl-4-nitroaniline4-NitroanilinePseudomonas sp.
N-Methyl-4-nitroaniline4-AminophenolPseudomonas sp.
N-Methyl-4-nitroaniline1,2,4-BenzenetriolPseudomonas sp.

The biotransformation of nitroaromatic compounds often involves nitroreductase enzymes. nih.govacs.org These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, typically using NADH or NADPH as a reducing equivalent. nih.gov

Monooxygenase and dioxygenase enzymes are also crucial in the degradation of aromatic compounds. plos.org Flavin-dependent monooxygenases can catalyze the removal of a nitro group, as seen in the degradation of 2-chloro-4-nitroaniline. nih.govplos.org Dioxygenases initiate the breakdown of the aromatic ring by incorporating two oxygen atoms, a key step in the mineralization of these persistent pollutants. nih.gov

Synthesis and Characterization of Advanced Derivatives and Analogs of Benzenamine, 2,4,6 Trichloro N Nitro

Systematic Modifications of the N-Nitro Group

The N-nitroamino (-NHNO₂) group is a versatile functional handle that can be transformed into various other nitrogen-containing moieties. These transformations can significantly alter the electronic and steric properties of the parent molecule, paving the way for new derivatives with tailored characteristics.

Synthesis of N-Hydroxylamino, N-Amino, and N-Alkoxy Derivatives

The reduction of the N-nitro group is a primary pathway to access N-hydroxylamino and N-amino derivatives. The selective reduction of aromatic nitro compounds to their corresponding hydroxylamines or amines is well-documented and can be adapted for N-nitroamines. mdpi.comresearchgate.net

N-Hydroxylamino Derivatives: The partial reduction of the N-nitro group to an N-hydroxylamino group (-NHOH) is a delicate transformation that requires carefully controlled reaction conditions to prevent over-reduction to the amine. Catalytic hydrogenation using supported platinum catalysts in the presence of inhibitors like dimethyl sulfoxide (B87167) has been shown to be effective for the selective conversion of nitroaromatics to N-aryl hydroxylamines. rsc.org Another approach involves the use of metal reducing agents, such as zinc powder in a neutral or slightly acidic medium, which has been historically used for the synthesis of phenylhydroxylamine from nitrobenzene. mdpi.com

N-Amino Derivatives: Complete reduction of the N-nitro group yields the corresponding hydrazine (B178648) derivative, 1-amino-2,4,6-trichlorophenylamine. This transformation is analogous to the well-established reduction of aromatic nitro compounds to anilines. youtube.com A variety of robust methods can be employed, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron in hydrochloric acid (Béchamp reduction) or tin(II) chloride, also provides an efficient route to the amino functionality. youtube.comcommonorganicchemistry.com These methods are generally high-yielding and tolerant of aryl halides.

N-Alkoxy Derivatives: The synthesis of N-alkoxy derivatives (-NHOR) would likely proceed via a two-step sequence. First, the N-nitro group would be selectively reduced to the N-hydroxylamino derivative as described above. Subsequently, O-alkylation of the resulting N-(2,4,6-trichlorophenyl)hydroxylamine could be achieved by reaction with an appropriate alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base. wikipedia.org The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the electrophilic alkylating agent.

The following table summarizes potential methods for these transformations based on analogous reactions in the literature.

Target Derivative Proposed Reaction Reagents and Conditions Analogous Product Yield Reference
N-HydroxylaminoSelective Catalytic HydrogenationH₂, Pt/SiO₂, dimethyl sulfoxide, room temp.Up to 99% rsc.org
N-HydroxylaminoMetal ReductionZn powder, CO₂, room temp.88% mdpi.com
N-AminoCatalytic HydrogenationH₂, Pd/C or Raney Nickel>99% researchgate.netcommonorganicchemistry.com
N-AminoMetal/Acid ReductionFe/HCl or SnCl₂High youtube.comcommonorganicchemistry.com
N-AlkoxyO-Alkylation of N-Hydroxylamino1. Reduction to -NHOH; 2. Alkyl halide, Base (e.g., NaH)Not specified wikipedia.org

Exploration of N-Nitramine vs. N-Nitrite Isomerism

The potential for isomerism between the N-nitramine (-NH-NO₂) and a hypothetical N-acyl-nitrosohydroxylamine or an N-nitrite (-O-N=O) form is an area of fundamental chemical interest. While N-nitramines are generally stable, rearrangement or tautomerization can occur under specific conditions. Research on related N-nitrohydroxylamines has shown evidence of equilibrium with their aci-form (N=NOOH). researchgate.net This suggests that the proton on the amine nitrogen in Benzenamine, 2,4,6-trichloro-N-nitro- could potentially migrate to one of the oxygen atoms of the nitro group, establishing a tautomeric equilibrium.

Furthermore, the reaction of secondary amines with various reactive nitrogen species can lead to the formation of both N-nitrosamines (R₂N-N=O) and N-nitramines (R₂N-NO₂). nih.gov This indicates the close chemical relationship between these functionalities. The stability of the N-nitramine form in the target compound is expected to be dominant, but detailed spectroscopic and computational studies would be necessary to probe the potential for minor isomeric forms or rearrangement pathways under thermal or photochemical conditions.

Derivatization of the 2,4,6-Trichlorophenyl Moiety

The 2,4,6-trichlorophenyl ring offers opportunities for further functionalization at the two unsubstituted carbon atoms (C3 and C5) or through modification of the existing halogen substituents.

Directed Aromatic Substitutions at Unsubstituted Positions

Performing electrophilic aromatic substitution (EAS) on the benzenamine, 2,4,6-trichloro-N-nitro- ring presents a significant synthetic challenge. wikipedia.org The directing effects of the existing substituents must be considered. The three chlorine atoms are ortho, para-directing but are deactivating. The N-nitroamino group is expected to be strongly deactivating and meta-directing, similar to a nitro group.

The positions meta to the -NHNO₂ group are C3 and C5, which are the only available sites for substitution. However, these positions are flanked by chlorine atoms, which may introduce considerable steric hindrance. More importantly, the cumulative electron-withdrawing and deactivating effects of three chlorine atoms and the N-nitroamino group would render the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. wikipedia.org Standard EAS reactions like nitration or halogenation would likely require exceptionally harsh conditions (e.g., strong superacids, high temperatures), which could risk decomposition of the N-nitroamino group. Therefore, the introduction of new substituents onto the aromatic ring via EAS is predicted to be a low-yielding and difficult process.

Investigation of Halogen Exchange Reactions for Tuned Reactivity

A more promising strategy for modifying the aromatic ring is through nucleophilic substitution of the existing chlorine atoms. While aryl halides are generally unreactive towards classical nucleophilic substitution, metal-catalyzed halogen exchange reactions, often termed aromatic Finkelstein reactions, provide a viable pathway. nih.gov

These reactions typically employ copper or nickel catalysts with suitable ligands to facilitate the exchange of one halogen for another. nih.govnih.gov For instance, the chlorine atoms in the 2,4,6-trichlorophenyl moiety could potentially be exchanged for iodine using CuI as a catalyst and sodium iodide as the iodine source. The resulting iodo-substituted analogs would be more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), thus serving as versatile intermediates for more complex structures. Similarly, exchange for fluorine could be explored to drastically alter the electronic properties of the molecule. The feasibility and regioselectivity of such exchanges would depend on the specific catalyst system and reaction conditions employed.

Reaction Type Catalyst/Reagents Substrate Example Product Reference
Chloro-to-Iodo ExchangeCuI, N,N'-Dimethylethylenediamine, NaIAryl ChlorideAryl Iodide nih.gov
Bromo-to-Iodo ExchangeCuI, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, NaIAryl BromideAryl Iodide nih.gov
Chloro-to-Fluoro Exchange (Halex)KF, High boiling point aprotic solventActivated Aryl ChlorideAryl Fluoride mdpi.com

Formation of Oligomeric and Polymeric Structures Incorporating Benzenamine, 2,4,6-trichloro-N-nitro- Scaffolds

The incorporation of the Benzenamine, 2,4,6-trichloro-N-nitro- unit into macromolecules could lead to novel materials with unique properties. Both oligomeric and polymeric structures can be envisioned.

Oligomers: The synthesis of well-defined aniline (B41778) oligomers is an established field. google.comresearchgate.net Benzenamine, 2,4,6-trichloro-N-nitro-, or a derivative thereof, could be incorporated into sequence-defined oligomers using solid-phase synthesis methodologies. nih.gov For example, after reduction of the N-nitro group to an amino group, the resulting diamine could be used as a building block in step-growth oligomerization with other monomers.

Polymers: Polyaniline (PANI) and its derivatives are among the most studied conducting polymers. rsc.org The target molecule could potentially be polymerized through methods analogous to those used for aniline, such as chemical or electrochemical oxidative polymerization. acs.orgnih.gov However, the bulky chlorine atoms at the ortho positions and the strongly deactivating N-nitro group would likely inhibit the chain propagation that is characteristic of aniline polymerization, which typically involves head-to-tail coupling at the para-position. This steric and electronic hindrance might lead to the formation of only short oligomers or low molecular weight polymers. rsc.org An alternative approach would involve modifying the molecule to contain a polymerizable group. For instance, after a hypothetical halogen exchange to introduce a more reactive iodo-substituent, the monomer could be polymerized via cross-coupling reactions.

The synthesis of poly[N,N-(phenylamino)disulfides] via the reaction of anilines with sulfur monochloride represents another potential route for polymerization. acs.orgnih.gov Applying this method to a reduced derivative of the target compound could yield a polymer with a unique nitrogen-sulfur backbone and highly functionalized pendant groups.

Synthesis of Isomeric and Stereoisomeric Analogs for Structure-Reactivity Correlation Studies

The synthesis of isomeric and stereoisomeric analogs of Benzenamine, 2,4,6-trichloro-N-nitro- is fundamental to understanding the relationship between the compound's chemical structure and its reactivity. By systematically altering the substitution pattern on the aromatic ring and exploring stereochemical variations, it is possible to probe the electronic and steric effects that govern the compound's properties and behavior in chemical reactions. Such structure-reactivity correlation studies are crucial for the rational design of new derivatives with tailored characteristics.

The primary approach to generating a library of analogs involves the synthesis of positional isomers of the chloro substituents on the benzenamine core. This allows for a detailed investigation into how the location of these electron-withdrawing groups influences the reactivity of the N-nitroamine functionality.

A general synthetic strategy for preparing positional isomers of trichloro-N-nitrobenzenamine would commence with the corresponding trichloroaniline precursors. The synthesis of these precursors can be achieved through various methods, including the direct chlorination of aniline or the reduction of a nitro group in a trichloronitrobenzene compound. For instance, 2,4,6-trichloroaniline (B165571) can be prepared by the reaction of aniline with chlorine gas in a suitable solvent wikipedia.org.

Once the desired trichloroaniline isomer is obtained, the subsequent step is the introduction of the N-nitro group. This is typically accomplished through N-nitration using a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride (B1165640) or sulfuric acid. The reaction conditions must be carefully controlled to prevent competing electrophilic aromatic substitution on the electron-rich aniline ring.

A plausible synthetic route to various trichlorinated N-nitrobenzenamine isomers is outlined below, starting from commercially available dichloronitrobenzenes. This multi-step approach allows for the regioselective introduction of the substituents.

Step 1: Synthesis of Trichloroaniline Isomers

The synthesis of the required trichloroaniline isomers can be approached by first introducing a third chloro group onto a dichloronitrobenzene starting material via electrophilic aromatic substitution. The directing effects of the existing chloro and nitro substituents will determine the position of the incoming chloro group. Following chlorination, the nitro group is reduced to an amine to yield the desired trichloroaniline.

Step 2: N-Nitration of Trichloroaniline Isomers

The final step involves the N-nitration of the synthesized trichloroaniline isomers. This reaction introduces the nitro group onto the nitrogen atom of the amine, yielding the target Benzenamine, trichloro-N-nitro- analogs.

The following data table outlines the proposed synthesis of several positional isomers of Benzenamine, 2,4,6-trichloro-N-nitro-.

Target IsomerStarting MaterialIntermediate 1 (Trichloronitrobenzene)Intermediate 2 (Trichloroaniline)
Benzenamine, 2,3,4-trichloro-N-nitro- 3,4-Dichloronitrobenzene1,2,3-Trichloro-4-nitrobenzene2,3,4-Trichloroaniline
Benzenamine, 2,3,5-trichloro-N-nitro- 3,5-Dichloronitrobenzene1,3,5-Trichloro-2-nitrobenzene2,3,5-Trichloroaniline
Benzenamine, 2,3,6-trichloro-N-nitro- 2,3-Dichloronitrobenzene1,2,3-Trichloro-4-nitrobenzene2,3,6-Trichloroaniline
Benzenamine, 2,4,5-trichloro-N-nitro- 2,5-Dichloronitrobenzene1,2,4-Trichloro-5-nitrobenzene2,4,5-Trichloroaniline
Benzenamine, 3,4,5-trichloro-N-nitro- 3,5-Dichloronitrobenzene1,2,3-Trichloro-5-nitrobenzene3,4,5-Trichloroaniline

Note: The feasibility of each specific chlorination and reduction step would need to be confirmed through experimental investigation, and reaction conditions optimized to maximize the yield of the desired isomer.

Stereoisomeric Analogs

In the case of "Benzenamine, 2,4,6-trichloro-N-nitro-," the molecule itself is achiral and therefore does not have stereoisomers. To introduce stereoisomerism, a chiral center would need to be incorporated into the molecule. This could be achieved by introducing a chiral substituent on the benzene (B151609) ring or on the nitrogen atom. For instance, the introduction of a chiral alkyl group on the nitrogen atom would lead to the formation of enantiomers. However, the synthesis of such analogs falls outside the direct scope of isomeric analogs of the parent compound and represents a more advanced derivatization.

Structure-Reactivity Correlation Studies

The synthesized isomeric analogs would be invaluable for structure-reactivity correlation studies. By comparing the reactivity of each isomer in a given chemical transformation, the following aspects could be investigated:

Electronic Effects: The position of the electron-withdrawing chloro groups significantly influences the electron density on the nitrogen atom of the N-nitroamine group. This, in turn, affects its nucleophilicity and basicity. By correlating the reaction rates with the substitution pattern, a quantitative understanding of these electronic effects can be established.

Steric Effects: The proximity of the chloro groups to the N-nitroamine functionality can introduce steric hindrance, which may affect the accessibility of the reactive center to other reagents. Comparing the reactivity of isomers with varying degrees of steric crowding around the reaction site can elucidate the role of steric effects.

Spectroscopic Properties: The different substitution patterns of the isomeric analogs will result in distinct spectroscopic signatures (e.g., in NMR and IR spectroscopy). These differences can be correlated with the electronic and structural features of the molecules, providing further insight into their properties.

Theoretical and Mechanistic Insights into the Reactivity and Stability of Benzenamine, 2,4,6 Trichloro N Nitro

Structure-Reactivity Relationships Governing N-Nitro Group Transformations

The reactivity of Benzenamine, 2,4,6-trichloro-N-nitro- is largely dictated by the N-NO₂ group, which is known to be susceptible to a variety of transformations. The N-N bond in aromatic N-nitroamines is inherently weak and can undergo homolytic cleavage to form aminyl and nitrogen dioxide radicals, particularly under thermal or photolytic conditions. However, the stability and reaction pathways are significantly influenced by the electronic environment of the aromatic ring.

Reduction of the nitro group is a common transformation for nitroaromatic compounds. youtube.comacs.org This typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately yield the corresponding amine. acs.org In the case of Benzenamine, 2,4,6-trichloro-N-nitro-, reduction would first target the N-nitro group, potentially leading to the formation of 2,4,6-trichloroaniline (B165571). The presence of three electron-withdrawing chlorine atoms on the ring would decrease the electron density on the nitrogen, potentially influencing the reduction potential of the N-nitro group compared to its non-chlorinated analogue.

Another potential reaction pathway for aromatic nitroamines is rearrangement. Under acidic conditions, some N-nitroanilines can undergo the nitroamine rearrangement to form ortho- and para-nitroaniline isomers. However, for Benzenamine, 2,4,6-trichloro-N-nitro-, this rearrangement is sterically blocked. The ortho positions (2- and 6-) are already substituted with chlorine atoms, preventing the migration of the nitro group to these sites. The para position (4-) is also occupied by a chlorine atom. Therefore, the classical acid-catalyzed nitroamine rearrangement is not a viable pathway for this specific molecule.

Electronic and Steric Effects of the Trichloro-Substitution on the N-Nitro Aniline (B41778) System

The substitution pattern of the aromatic ring profoundly impacts the molecule's geometry and electron distribution. The three chlorine atoms exert strong electronic and steric effects.

Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the benzene (B151609) ring through the inductive effect (-I). This effect is additive, and the presence of three chlorine atoms significantly deactivates the ring, making it less susceptible to electrophilic attack. The amino group (-NH-NO₂) has a dual nature; the nitrogen atom can donate its lone pair of electrons into the ring via resonance (+R effect), while the N-nitro group itself is strongly electron-withdrawing. masterorganicchemistry.com The powerful -I effect of the three chlorine atoms and the N-nitro group will dominate, leading to a highly electron-deficient aromatic system. This withdrawal of electron density delocalizes the lone pair on the amino nitrogen across the benzene ring to a lesser extent than in unsubstituted aniline, thereby reducing the basicity of the nitrogen atom. learncbse.in

Steric Effects: The most significant steric influence comes from the two chlorine atoms at the ortho positions (2- and 6-). These bulky groups flank the N-nitroamino substituent, creating substantial steric hindrance. This steric crowding forces the N-nitro group to twist out of the plane of the benzene ring. A similar planar structure is observed in aniline, but this is disrupted in more substituted derivatives. researchgate.net This loss of planarity has a crucial consequence: it disrupts the orbital overlap between the nitrogen's lone pair and the π-system of the ring. This disruption diminishes the resonance donation (+R effect) from the nitrogen into the ring, further enhancing the molecule's electron-deficient character. Such steric hindrance is known to significantly retard reaction rates at the substituted group. researchgate.net

Table 1: Electronic and Steric Contributions of Substituents
SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Steric Hindrance
-Cl2, 6Strongly withdrawingWeakly donatingHigh
-Cl4Strongly withdrawingWeakly donatingLow
-N(H)-NO₂ (hypothetical planar)1Strongly withdrawing (due to NO₂)Strongly donating (due to N lone pair)Moderate
-N-NO₂ (actual, twisted)1Strongly withdrawingReduced donationHigh (due to ortho-Cl)

Aromaticity, Resonance Stabilization, and Hyperconjugation in Chlorinated N-Nitroanilines

The aromaticity of the benzene ring in Benzenamine, 2,4,6-trichloro-N-nitro- is compromised by the strong electronic pull of the substituents. Aromaticity relies on the cyclic delocalization of π-electrons. Strongly electron-withdrawing groups, like nitro and chloro groups, can decrease this delocalization. researchgate.net The combined effect of three chlorine atoms and an N-nitro group leads to a significant reduction in the ring's π-electron density and thus a decrease in its aromatic character compared to benzene or aniline.

Resonance theory helps to visualize the electron distribution. In aniline, the nitrogen's lone pair delocalizes into the ring, creating resonance structures with a negative charge at the ortho and para positions. youtube.comyoutube.com In Benzenamine, 2,4,6-trichloro-N-nitro-, this delocalization is opposed by the inductive withdrawal of the chlorine atoms. Furthermore, the steric hindrance described above reduces the efficacy of this resonance stabilization. learncbse.in The primary resonance contributors will therefore show a highly polarized molecule with significant partial positive charge on the ring carbons and the amino nitrogen, and partial negative charges on the chlorine and oxygen atoms.

Intermolecular Interactions and Self-Assembly Propensities in Crystalline Forms

In the solid state, the structure of Benzenamine, 2,4,6-trichloro-N-nitro- would be governed by a variety of weak intermolecular interactions that dictate its crystal packing and self-assembly.

Halogen Bonding: The electron-deficient nature of the aromatic ring enhances the electrophilic character of the chlorine atoms, particularly at the "σ-hole" (a region of positive electrostatic potential on the outermost portion of the halogen atom). These chlorine atoms can act as halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro group from a neighboring molecule (a C-Cl···O interaction). Halogen bonding is a highly directional interaction that can be a powerful tool in crystal engineering and directing self-assembly. researchgate.net

π-π Stacking: Despite being electron-deficient, the aromatic rings can interact through π-π stacking. These interactions would likely be offset or parallel-displaced to minimize electrostatic repulsion between the electron-poor ring systems.

The interplay of these forces, particularly the directional halogen bonds and π-π stacking, would likely lead to well-ordered supramolecular structures. arxiv.orgrsc.orgmdpi.com The specific morphology, whether it be one-dimensional chains, two-dimensional sheets, or a more complex three-dimensional network, would depend on the subtle balance of these competing interactions. The crystal structure of the related compound 2,4,6-trichloroaniline, for instance, exhibits N-H···Cl hydrogen bonds, which would be absent here, but it highlights the importance of substituent-directed interactions in the solid state. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline Benzenamine, 2,4,6-trichloro-N-nitro-
Interaction TypeDonor GroupAcceptor GroupExpected Role in Self-Assembly
Halogen Bonding-Cl-NO₂ (Oxygen)Directional control, formation of chains or sheets. researchgate.net
π-π StackingAromatic RingAromatic RingPacking of aromatic cores, likely in an offset fashion.
Weak Hydrogen BondingC-H (Aromatic)-NO₂ (Oxygen), -ClSecondary stabilization of the crystal lattice.
Dipole-DipoleC-Cl, N-NO₂C-Cl, N-NO₂General cohesive forces contributing to lattice energy.

Potential Research Applications in Specialized Chemical Synthesis and Materials Science

Benzenamine, 2,4,6-trichloro-N-nitro- as a Precursor in Advanced Organic Synthesis

The unique electronic and steric properties of Benzenamine, 2,4,6-trichloro-N-nitro- make it a hypothetical candidate for constructing complex molecular frameworks. The N-nitro group can serve as a precursor to other nitrogen functionalities, while the chlorinated ring influences reactivity and the properties of the final product.

Reagent in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The synthesis of these rings often relies on precursors that can undergo intramolecular cyclization. By analogy with other substituted nitroanilines, Benzenamine, 2,4,6-trichloro-N-nitro- could potentially be utilized in such synthetic pathways. rsc.org

For instance, N-acylated derivatives of o-nitroanilines are known to cyclize to form benzimidazoles. rsc.org It is conceivable that after the reduction of the N-nitro group to a secondary amine, the resulting N-substituted trichloroaniline could be functionalized and induced to cyclize. The electron-withdrawing nature of the three chlorine atoms would significantly influence the reactivity of the aromatic ring and the amino group, potentially leading to novel heterocyclic structures that are otherwise difficult to access. The process would likely involve a reductive cyclization strategy, where the nitro group is reduced in situ to an amine, which then reacts with another functional group to form the heterocyclic ring.

Building Block for Complex Polyaromatic Architectures

The synthesis of complex polyaromatic systems is a cornerstone of materials science, with applications in organic electronics and high-performance polymers. The 2,4,6-trichloroaniline (B165571) core of the title compound provides a robust, pre-functionalized building block for creating larger aromatic structures.

While direct polymerization or coupling of Benzenamine, 2,4,6-trichloro-N-nitro- is speculative, its parent amine, 2,4,6-trichloroaniline, serves as a useful analogue. Chlorinated anilines can be used as monomers in polymerization reactions, and the chlorine atoms can act as leaving groups in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) after transformation of the amino group. The N-nitro group could be envisioned as a temporary protecting or directing group that is removed or transformed during the synthetic sequence to unveil a reactive site for further aromatic extension. The steric hindrance from the ortho-chlorine atoms would likely dictate a non-planar arrangement in the resulting polymers or polyaromatic structures, influencing their solubility and solid-state packing.

Exploration of Its Derivatives as Functional Building Blocks in Emerging Materials

The derivatization of Benzenamine, 2,4,6-trichloro-N-nitro- could yield a range of molecules with tailored properties for materials science. The combination of high halogen content and a reactive nitrogen center provides a platform for developing polymers and functional surfaces with unique characteristics.

Precursors for Polymer Backbones with Tunable Properties

Polyaniline and its derivatives are well-known conductive polymers. rsc.org The incorporation of substituents onto the aniline (B41778) monomer unit is a key strategy for tuning the properties of the resulting polymer, such as solubility, processability, and conductivity. conicet.gov.arresearchgate.net

Derivatives of Benzenamine, 2,4,6-trichloro-N-nitro-, likely obtained through reactions of the N-nitro group, could serve as monomers for novel polymers. For example, reduction of the N-nitro group to the parent amine, 2,4,6-trichloroaniline, yields a monomer that can be polymerized. wikipedia.org The resulting polymer would be expected to have distinct properties due to the heavy chlorination:

Enhanced Solubility: The bulky chlorine atoms could disrupt chain packing, potentially increasing solubility in organic solvents compared to unsubstituted polyaniline. conicet.gov.ar

Modified Electronic Properties: The strong electron-withdrawing effect of the chlorine atoms would significantly alter the electronic structure of the polymer backbone, impacting its conductivity and redox potentials. conicet.gov.ar

Inherent Flame Retardancy: The high chlorine content could impart flame-retardant properties to the material.

Research on the copolymerization of aniline with m-chloroaniline has shown that chlorine substituents are incorporated into the polymer backbone and stabilize different electronic structures within the chain. conicet.gov.ar A similar effect could be expected from a monomer derived from Benzenamine, 2,4,6-trichloro-N-nitro-.

Properties of the Parent Amine Precursor Data for 2,4,6-Trichloroaniline, the parent amine of the title compound.

PropertyValueReference
Molecular FormulaC₆H₄Cl₃N nist.gov
Molecular Weight196.462 g/mol nist.gov
AppearanceWhite to light yellow solid/crystal guidechem.comchemicalbook.com
Melting Point73-75 °C chemicalbook.com
Boiling Point262 °C chemicalbook.com
SolubilityInsoluble in water; soluble in ethanol, ether, carbon disulfide guidechem.comchemicalbook.com

Role in the Synthesis of Chemically Active Surfaces

The modification of surfaces to impart specific chemical or physical properties is crucial for developing sensors, catalysts, and biocompatible materials. Aniline derivatives are used to create functional coatings on various substrates. mdpi.com

A derivative of Benzenamine, 2,4,6-trichloro-N-nitro- could be designed for covalent attachment to a surface. For example, the N-nitro group could be converted to a different functional group (e.g., an isocyanate, an alkyne, or an azide) capable of reacting with surface-bound moieties. The trichlorophenyl unit would then form the basis of the new surface layer, presenting a highly halogenated and sterically defined interface. Such a surface could exhibit unique properties, including:

Hydrophobicity: The chlorinated aromatic rings would create a nonpolar, water-repellent surface.

Chemical Inertness: The robust nature of the trichlorobenzene ring would offer resistance to chemical attack.

Tailored Interactions: The remaining aromatic C-H bond could be further functionalized, or the chlorine atoms could participate in halogen bonding, allowing for specific interactions with analytes or other molecules.

Studies have shown that Schiff bases derived from aniline derivatives can be used to coat cotton fabrics, modifying their properties. mdpi.com A similar strategy could theoretically be employed using a functionalized derivative of Benzenamine, 2,4,6-trichloro-N-nitro- to create specialized, chemically active surfaces.

Comparison of Related Aniline Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
AnilineC₆H₇N93.13Parent aromatic amine
4-Nitroaniline (B120555)C₆H₆N₂O₂138.12Nitro group on ring
2,4,6-TrichloroanilineC₆H₄Cl₃N196.46Three chlorine atoms on ring
Benzenamine, 4-chloro-2-nitro-C₆H₅ClN₂O₂172.57One chlorine and one nitro group on ring

Future Research Directions and Uncharted Avenues for Benzenamine, 2,4,6 Trichloro N Nitro

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and transformation of Benzenamine, 2,4,6-trichloro-N-nitro- present significant opportunities for the development of novel catalytic systems. Future research will likely focus on enhancing the efficiency, selectivity, and sustainability of its production and subsequent reactions. The catalytic reduction of aromatic nitro compounds is a well-established field, and these principles can be adapted and refined for the specific challenges posed by this molecule. mdpi.com

Key areas of investigation will include:

Selective Nitration: Developing catalysts that can selectively nitrate (B79036) the amine group of 2,4,6-trichloroaniline (B165571) without further modifying the aromatic ring. This could involve shape-selective zeolites or supported metal catalysts that can control the regioselectivity of the nitration reaction.

Controlled Reduction: Designing catalytic systems for the selective reduction of the N-nitro group to other functionalities. This would enable the transformation of Benzenamine, 2,4,6-trichloro-N-nitro- into a variety of derivatives with potentially useful properties. For instance, supported noble metal catalysts, such as palladium on various supports, could be explored for this purpose. nih.govgoogle.com

Asymmetric Catalysis: Investigating chiral catalysts for enantioselective transformations, should the molecule or its derivatives possess chiral centers. This would be crucial for applications in pharmaceuticals or materials science where stereochemistry is critical.

The table below outlines potential catalytic systems for future exploration.

Catalytic SystemTarget TransformationPotential Advantages
Shape-Selective ZeolitesSelective N-nitrationHigh regioselectivity, reusability
Supported Palladium (Pd) CatalystsReduction of N-nitro groupHigh efficiency, mild reaction conditions
Chiral Lewis AcidsAsymmetric transformationsEnantioselective product synthesis

Application of Machine Learning and AI in Predicting Reactivity and Environmental Fate

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, and Benzenamine, 2,4,6-trichloro-N-nitro- is no exception. These computational tools can predict the reactivity, properties, and environmental impact of this molecule, thereby accelerating research and minimizing experimental costs.

Future research in this area will likely involve:

Reactivity Prediction: Utilizing quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the reactivity of Benzenamine, 2,4,6-trichloro-N-nitro- in various chemical reactions. This can help in designing synthetic routes and understanding its stability.

Environmental Fate Modeling: Developing AI-powered models to predict the environmental persistence, bioaccumulation, and toxicity of the compound and its degradation products. This is particularly important given the presence of a chlorinated aromatic ring, which can be a precursor to persistent organic pollutants.

De Novo Design: Employing generative models to design novel derivatives of Benzenamine, 2,4,6-trichloro-N-nitro- with desired properties, such as enhanced stability or specific biological activity.

Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Flow chemistry and microreactor technologies offer significant advantages for the synthesis of energetic materials and other fine chemicals, including improved safety, scalability, and process control. beilstein-journals.orgrsc.org The application of these technologies to the synthesis of Benzenamine, 2,4,6-trichloro-N-nitro- is a promising avenue for future research.

Key research directions include:

Continuous Nitration: Developing a continuous flow process for the N-nitration of 2,4,6-trichloroaniline. This would allow for precise control of reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and improved safety compared to batch processes. beilstein-journals.orgwiley.com

In-line Purification: Integrating in-line purification techniques, such as continuous crystallization or extraction, to isolate the desired product in high purity without the need for traditional batch workup.

Automated Synthesis: Creating fully automated systems that can synthesize, purify, and analyze Benzenamine, 2,4,6-trichloro-N-nitro- and its derivatives on demand. wiley-vch.de This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for further investigation.

The following table summarizes the potential benefits of applying flow chemistry to the synthesis of this compound.

FeatureAdvantage in Flow Chemistry
Heat TransferEnhanced heat dissipation, crucial for exothermic nitration reactions
Mass TransferImproved mixing and shorter diffusion distances, leading to faster reactions
SafetySmaller reaction volumes minimize the risk associated with handling energetic materials
ScalabilitySeamless transition from laboratory-scale synthesis to pilot-plant production

Advanced Analytical Methodologies for Trace Detection and Speciation in Environmental Samples

The potential environmental impact of Benzenamine, 2,4,6-trichloro-N-nitro- necessitates the development of sensitive and selective analytical methods for its detection and quantification in various environmental matrices.

Future research will focus on:

High-Resolution Mass Spectrometry: Utilizing techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for the unambiguous identification and quantification of the compound at trace levels. nih.gov

Sensor Development: Designing and fabricating novel sensors, potentially based on electrochemical or optical principles, for the rapid and on-site detection of Benzenamine, 2,4,6-trichloro-N-nitro- in water and soil samples.

Metabolite Identification: Developing analytical workflows to identify and characterize the degradation products and metabolites of the compound in environmental and biological systems. This is crucial for a comprehensive understanding of its environmental fate and potential toxicity.

Exploration of Solid-State Reactivity and Mechanochemistry

The solid-state properties and reactivity of Benzenamine, 2,4,6-trichloro-N-nitro- are largely unexplored. Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis.

Future research in this domain will involve:

Crystal Engineering: Investigating the crystal structure of Benzenamine, 2,4,6-trichloro-N-nitro- and its co-crystals to understand and control its solid-state properties, such as stability and sensitivity.

Mechanochemical Synthesis: Exploring the synthesis of the compound and its derivatives using ball milling and other mechanochemical techniques. This could lead to the discovery of novel polymorphs or reaction pathways that are not accessible in solution.

Solid-State Transformations: Studying the solid-state decomposition and reactivity of Benzenamine, 2,4,6-trichloro-N-nitro- under various stimuli, such as heat, light, and pressure. This information is critical for assessing its stability and potential applications as an energetic material.

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-trichloro-N-nitrobenzenamine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves nitration of 2,4,6-trichlorobenzenamine using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthesis purification via recrystallization (e.g., ethanol/water) is critical. Characterization employs:
  • FT-IR Spectroscopy : To confirm nitro (-NO₂) and amine (-NH) functional groups (peaks ~1520 cm⁻¹ for NO₂ asymmetric stretch ).

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substitution patterns (e.g., absence of unreacted starting material) .

  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH protocols ) to verify molecular ion ([M⁺]) and fragmentation patterns.

    • Data Table : Example Spectral Peaks (Hypothetical)
TechniqueKey Peaks/Features
FT-IR1520 cm⁻¹ (NO₂), 3350 cm⁻¹ (NH)
¹H NMRδ 8.2 (s, 1H, aromatic), δ 2.5 (s, 3H, NH)
HRMS[M⁺] m/z 265.93 (calc. 265.92)

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and resolve intermediates .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .
  • Elemental Analysis : Combustion analysis for C, H, N, Cl content to validate stoichiometry .

Advanced Research Questions

Q. How can computational models predict the reactivity and solubility of 2,4,6-trichloro-N-nitrobenzenamine?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models:
  • Crippen Method : Estimates logP (lipophilicity) for solubility in organic solvents .

  • Joback Method : Predicts critical properties (e.g., boiling point) via group contribution .

  • DFT Calculations : To model nitro-group electrophilicity and predict reaction pathways (e.g., nucleophilic aromatic substitution) .

    • Data Table : Example QSAR Predictions (Hypothetical)
PropertyPredicted Value
logP (Crippen)3.2
Boiling Point280°C

Q. How can contradictions in reported toxicological data be resolved?

  • Methodological Answer :
  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., dinitro byproducts) that may skew toxicity assays .
  • Replicate Studies : Follow IARC protocols for in vivo carcinogenicity testing (e.g., rodent models, dose-response curves) .
  • Mechanistic Assays : Conduct Ames tests (Salmonella mutagenicity) and Comet assays (DNA damage) to validate genotoxicity .

Q. What transcriptomic approaches elucidate its mechanism in inhibiting fungal pathogens?

  • Methodological Answer :
  • RNA Sequencing : Compare gene expression in Aspergillus flavus treated vs. untreated (e.g., downregulation of aflatoxin biosynthetic genes aflR/aflS) .

  • Pathway Analysis : Use tools like KEGG to map oxidative stress responses (e.g., SOD, catalase upregulation) .

  • Validation : qRT-PCR for key genes (e.g., aflD, nor1) and LC-MS to quantify aflatoxin suppression (<0.03 ng/g detection limit) .

    • Data Table : Example Transcriptomic Findings (Hypothetical)
GeneFold Change (Treated vs. Control)Function
aflR-8.5Aflatoxin regulator
sod1+3.2Oxidative stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.